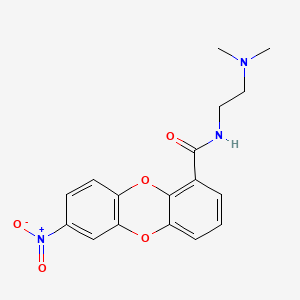
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylaminoethyl group, a nitro group, and a dibenzo(b,e)(1,4)dioxin core, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide typically involves multiple steps, starting with the preparation of the dibenzo(b,e)(1,4)dioxin core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The introduction of the nitro group is usually achieved through nitration reactions using nitric acid or other nitrating agents under controlled conditions. The final step involves the attachment of the dimethylaminoethyl group through nucleophilic substitution reactions, often using dimethylamine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
科学研究应用
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the nitro group may undergo bioreductive activation, generating reactive intermediates that can damage cellular components.
相似化合物的比较
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Another DNA-intercalating agent with similar structural features.
N-(2-(Dimethylamino)ethyl)phenazine-1-carboxamide: Shares the dimethylaminoethyl group and exhibits similar biological activities.
N-(2-(Dimethylamino)ethyl)pyridoquinoline-8-carboxamide: Known for its cytotoxic properties and DNA interaction capabilities.
Uniqueness
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide is unique due to its dibenzo(b,e)(1,4)dioxin core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
属性
CAS 编号 |
137944-66-2 |
|---|---|
分子式 |
C17H17N3O5 |
分子量 |
343.33 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-7-nitrodibenzo-p-dioxin-1-carboxamide |
InChI |
InChI=1S/C17H17N3O5/c1-19(2)9-8-18-17(21)12-4-3-5-14-16(12)25-13-7-6-11(20(22)23)10-15(13)24-14/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
InChI 键 |
CDERSFOVONNAKI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)OC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




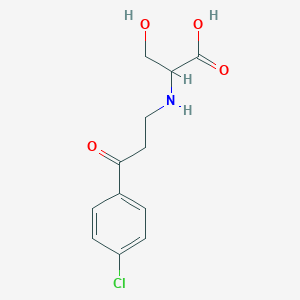




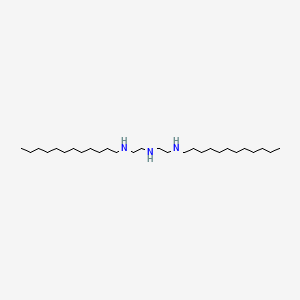
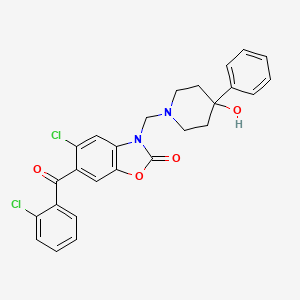

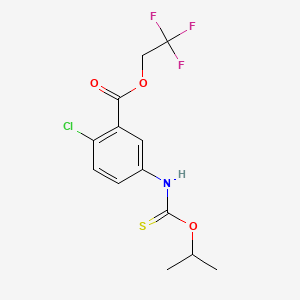

![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)

